molecular formula C8H6BrF3O B110508 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene CAS No. 944901-07-9

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

Cat. No. B110508
M. Wt: 255.03 g/mol
InChI Key: QLLWMDACMSDONJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo- and methoxy-substituted benzene derivatives is a topic of interest in several papers. For instance, the total synthesis of a naturally occurring dibromo-methoxy-substituted benzene derivative is described, starting from a bromo-dimethoxyphenyl methanol and proceeding through five steps with an overall yield of 34% . Another paper discusses the preparation of a bis(trifluoromethyl)benzene derivative by treating a bis(fluoromethyl)benzene with a brominating agent in acidic media . These studies indicate that bromo- and methoxy-substituted benzene derivatives can be synthesized through multi-step processes with varying yields.

Molecular Structure Analysis

The molecular structure of bromo- and methoxy-substituted benzene derivatives is characterized using techniques such as X-ray diffraction analysis. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is described, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Another study reports the dihedral angles between the planes of methoxy- and bromo-substituted benzene rings in a prop-2-en-1-one derivative . These findings help to understand the geometric parameters that influence the properties and reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted benzene derivatives in chemical reactions is explored in several papers. One study investigates the reactions of a bromo-ethoxy-trifluoro-butenone with benzenethiols, leading to both addition-elimination and substitution products . Another paper examines the regioselective demethylation of aryl methyl ethers, which is relevant for the modification of methoxy groups in such compounds . These studies provide valuable information on the chemical behavior of bromo- and methoxy-substituted benzene derivatives under different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted benzene derivatives are influenced by their molecular structure and substituents. For instance, the crystal structure analysis of a tris(bromomethyl)-trimethylbenzene derivative reveals the packing of molecules in the solid state and the types of interactions stabilizing the structure . The presence of bromo and methoxy groups can affect properties such as solubility, melting point, and reactivity, which are important for the practical applications of these compounds in organic synthesis and materials science.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Chemical Reactivity and Metalation

    2-Bromo-4-methoxy-1-(trifluoromethyl)benzene exhibits unique chemical reactivity, especially in processes like metalation. The introduction of a methoxy group can significantly affect the steric hindrance and reactivity of the compound, influencing its deprotonation and subsequent reactions (Schlosser et al., 2006).

  • X-ray Crystallography Studies

    The compound has been analyzed using X-ray crystallography to understand its structural and stereochemical properties. This analysis is essential for determining the compound's potential in various chemical reactions and synthesis processes (Li et al., 1995).

  • Functionalization in Organic Synthesis

    It serves as a versatile reagent in organic synthesis, especially in regioselective functionalization, enabling the synthesis of complex organic molecules with specific structural features (Dmowski & Piasecka-Maciejewska, 1998).

Catalysis and Material Science

  • Role in Catalytic Processes

    This compound plays a role in catalytic processes, particularly in cross-coupling reactions, which are fundamental in the field of synthetic organic chemistry and material science (Deschamps et al., 2007).

  • Applications in Molecular Electronics

    Its derivatives are used as building blocks in the synthesis of molecular wires, which are key components in molecular electronics. This application demonstrates the compound's utility in advancing nanotechnology and electronic materials research (Stuhr-Hansen et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

2-bromo-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWMDACMSDONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630914
Record name 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

CAS RN

944901-07-9
Record name 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
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